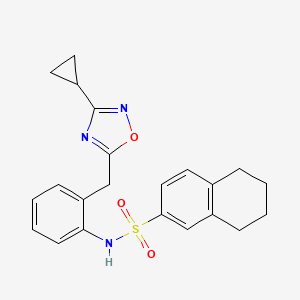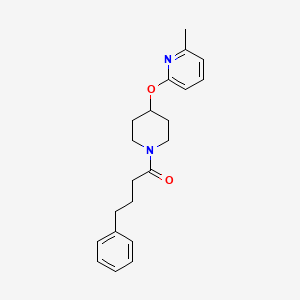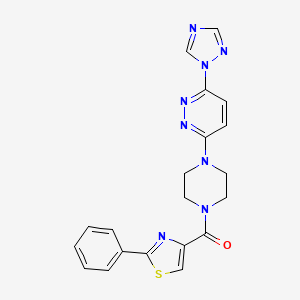![molecular formula C19H18N4O3S B2979784 N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-67-9](/img/structure/B2979784.png)
N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a complex organic compound characterized by the presence of an imidazole ring, a nitrophenyl group, and an ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of aniline derivatives.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through Friedel-Crafts alkylation.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the imidazole derivative with a suitable thiol and acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
科学研究应用
N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The sulfanylacetamide linkage can enhance the compound’s binding affinity to its targets, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- N-(4-ethylphenyl)-2-[1-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
- N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
- N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]thioacetamide
Uniqueness
N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-2-14-3-5-15(6-4-14)21-18(24)13-27-19-20-11-12-22(19)16-7-9-17(10-8-16)23(25)26/h3-12H,2,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSDSBGTXRXQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)



![2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2979712.png)
![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2979714.png)
![Tert-butyl 3-[(prop-2-enoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2979715.png)



![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)


